molecular formula C13H12N2O2 B189016 4-methoxy-N-pyridin-2-ylbenzamide CAS No. 14547-81-0

4-methoxy-N-pyridin-2-ylbenzamide

Cat. No.: B189016
CAS No.: 14547-81-0
M. Wt: 228.25 g/mol
InChI Key: YFXWAMDABVLKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-pyridin-2-ylbenzamide is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core structure substituted with a 4-methoxy group and an N-bound pyridin-2-yl ring, a scaffold commonly investigated for its potential biological activity. Compounds within this chemical class, particularly N-pyridin-2-ylbenzamides, have been studied in various contexts. Research on similar structures indicates that the benzamide pharmacophore is often explored for its interactions with biological targets . Furthermore, the pyridin-2-yl moiety is a common feature in ligands designed for metal coordination, suggesting potential applications in the development of diagnostic or therapeutic agents . From a synthetic chemistry perspective, this compound serves as a valuable intermediate. The presence of the methoxy and pyridinyl groups provides sites for further chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The challenges associated with synthesizing and handling hydrophobic peptide sequences and membrane proteins are well-documented . While this small molecule is distinct, its physicochemical properties necessitate consideration of solubility during experimental design. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

14547-81-0

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-17-11-7-5-10(6-8-11)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

YFXWAMDABVLKSA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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